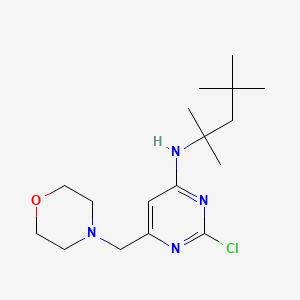![molecular formula C10H17NO3 B1434787 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1602313-90-5](/img/structure/B1434787.png)
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
描述
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring and an oxane ring. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active molecules .
作用机制
Target of Action
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a synthetic compound that has been identified as a promising candidate for the production of important biologically active compounds . .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 8-oxa-2-azaspiro[4It is suggested that the compound may be involved in the production of biologically active compounds
Result of Action
The molecular and cellular effects of Methyl 8-oxa-2-azaspiro[4It is suggested that the compound may be promising for the production of important biologically active compounds
生化分析
Biochemical Properties
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been identified as an inhibitor of the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, it has shown potential as an inhibitor of 17β-HSD1, an enzyme associated with steroid hormone regulation . The interactions between this compound and these enzymes are primarily inhibitory, leading to a decrease in the activity of the target enzymes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the phosphoinositide hydrolysis pathway, which is crucial for cell signaling . By modulating this pathway, this compound can alter gene expression and impact cellular metabolism. These effects are observed in different cell types, highlighting the compound’s broad biological activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with target biomolecules. This compound binds to the active sites of enzymes such as vanin-1 and 17β-HSD1, inhibiting their activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of target enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibitory effects on enzymes such as vanin-1 and 17β-HSD1 can lead to changes in the levels of metabolites associated with these pathways . Additionally, this compound may influence other metabolic processes by modulating gene expression and enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency .
化学反应分析
Types of Reactions
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:
Chemistry: Used as a scaffold in drug discovery due to its rigid structure.
Medicine: Explored for its role in treating diseases related to steroid hormones and inflammation.
相似化合物的比较
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate stands out due to its combination of a pyrrolidine ring and an oxane ring, which imparts unique three-dimensional structural properties and rigidity. This makes it particularly valuable in drug discovery and the synthesis of biologically active compounds .
属性
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHCCOTUHJJCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)
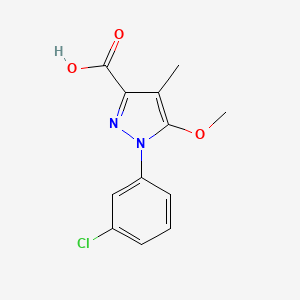


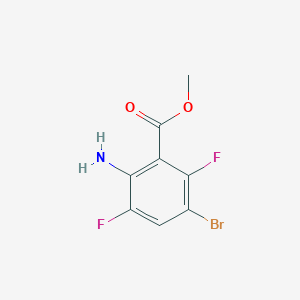
![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)
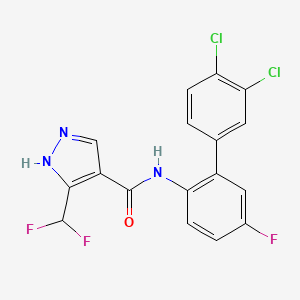
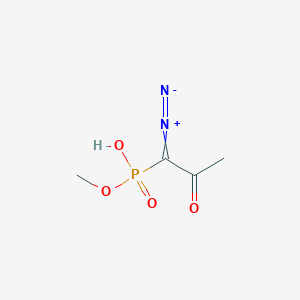
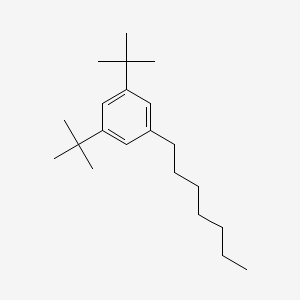
![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)
